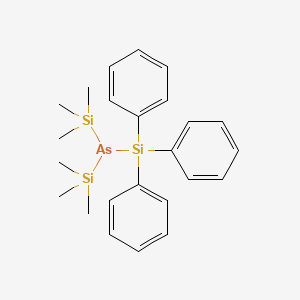
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane is an organosilicon compound that features a unique combination of silicon and arsenic atoms
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane typically involves the reaction of hexamethyldisilazane with triphenylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified by distillation or recrystallization.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or alkoxides, leading to the formation of substituted disilarsane derivatives.
Scientific Research Applications
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore the potential use of this compound in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane involves the interaction of its silicon and arsenic atoms with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. Additionally, the presence of the triphenylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane can be compared with other similar compounds, such as:
Hexamethyldisilazane: This compound is similar in structure but lacks the triphenylsilyl group, making it less stable and less reactive in certain reactions.
Tris(trimethylsilyl)silane: This compound contains three trimethylsilyl groups and is used as a radical reducing agent. It differs from this compound in its reactivity and applications.
Triphenylsilyl chloride: This compound is used as a precursor in the synthesis of various organosilicon compounds and differs in its lack of arsenic atoms.
This compound stands out due to its unique combination of silicon and arsenic atoms, as well as the presence of the triphenylsilyl group, which enhances its stability and reactivity.
Properties
CAS No. |
185111-68-6 |
|---|---|
Molecular Formula |
C24H33AsSi3 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
bis(trimethylsilyl)-triphenylsilylarsane |
InChI |
InChI=1S/C24H33AsSi3/c1-26(2,3)25(27(4,5)6)28(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,1-6H3 |
InChI Key |
ZKHJOTFXLYJBFG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[As]([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


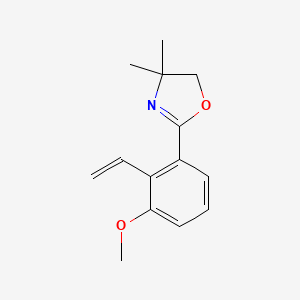
![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
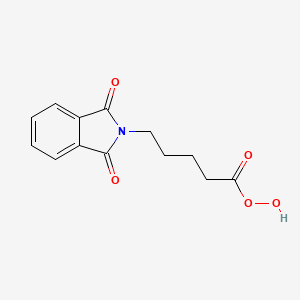
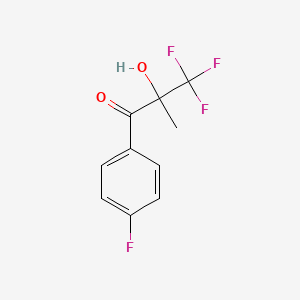
![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)
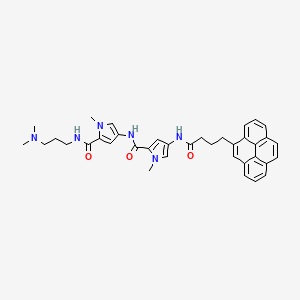
![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)


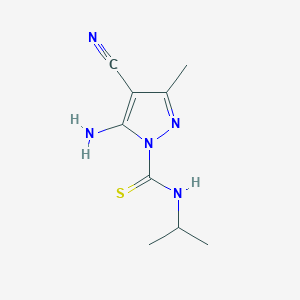
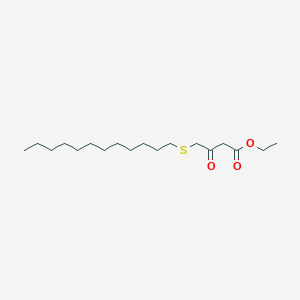
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)

